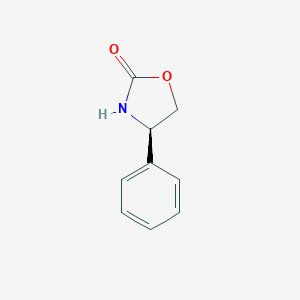

(R)-(-)-4-Phenyl-2-oxazolidinone

Description

Significance of Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis is a fundamental area of modern organic chemistry focused on the selective creation of one enantiomer of a chiral molecule. wikipedia.org Most biological molecules, including those targeted by pharmaceuticals, exist as a single enantiomer, and thus, the ability to synthesize enantiomerically pure compounds is of utmost importance. wikipedia.org Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org This process typically involves three key steps: the attachment of the auxiliary, the diastereoselective reaction, and the subsequent removal of the auxiliary, which can often be recovered and reused. wikipedia.org

(R)-(-)-4-Phenyl-2-oxazolidinone, a member of the Evans' oxazolidinones class, is a highly effective chiral auxiliary used to control the stereochemistry of various chemical transformations. wikipedia.orgsantiago-lab.comrsc.org These auxiliaries, which are derived from readily available amino acids like phenylalanine, are particularly noted for their application in asymmetric alkylations and aldol (B89426) reactions. orgsyn.orggoogle.com

The mechanism of action involves the acylation of the oxazolidinone nitrogen to form an N-acyl imide. santiago-lab.com This chiral imide can then be deprotonated to form a specific enolate (typically a Z-enolate). santiago-lab.comchem-station.com The bulky phenyl group at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. wikipedia.org This steric hindrance ensures a highly diastereoselective reaction. wikipedia.org After the desired transformation, the chiral auxiliary can be cleaved from the product, yielding an enantiomerically enriched carboxylic acid, alcohol, or other functional group. santiago-lab.com The phenylalanine-derived oxazolidinone offers practical advantages, including being a crystalline solid that is easy to purify and possessing a UV chromophore that simplifies analysis. orgsyn.org

Table 1: Key Asymmetric Reactions Utilizing this compound

| Reaction Type | Description | Outcome |

| Alkylation | The enolate of the N-acyl oxazolidinone reacts with an alkyl halide. | Formation of a new carbon-carbon bond with high diastereoselectivity. orgsyn.orggoogle.com |

| Aldol Reaction | The boron enolate of the N-acyl oxazolidinone reacts with an aldehyde. | Creates two new stereocenters simultaneously with predictable "syn" stereochemistry. wikipedia.orgchem-station.com |

| Conjugate Addition | The oxazolidinone nitrogen acts as a nucleophile, adding to an electron-deficient alkene. | Leads to the formation of β-amino acid precursors with high diastereoselectivity. arkat-usa.org |

The ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development, and this compound plays a significant role in this endeavor. chemimpex.comwikipedia.org It is a valuable building block in the synthesis of various pharmaceuticals that require specific stereochemistry for their therapeutic efficacy. chemimpex.com Its applications extend to the creation of antibiotics, anti-inflammatory agents, and other therapeutic compounds where precise stereocontrol is critical. chemimpex.com

The use of oxazolidinone auxiliaries is a well-established strategy in the total synthesis of complex, biologically active natural products. rsc.org A classic example is the synthesis of the macrolide cytovaricin, where oxazolidinone auxiliaries were used to set the absolute stereochemistry of nine different stereocenters through one asymmetric alkylation and four asymmetric aldol reactions. wikipedia.org Furthermore, this compound has been utilized in the diastereoselective conjugate addition to produce precursors for β-amino acids, such as (S)-β-leucine, which are components of various bioactive substances. arkat-usa.org

Historical Context and Evolution of Oxazolidinone Chemistry

The concept of using chiral auxiliaries to control stereochemistry was pioneered by chemists like Elias James Corey and Barry Trost in the mid-to-late 1970s and early 1980s. wikipedia.org Building on this foundation, David A. Evans popularized the use of oxazolidinone auxiliaries, which have since become a reliable and versatile tool in asymmetric synthesis. wikipedia.orgsantiago-lab.comresearchgate.net The first use of these enantiomerically pure oxazolidin-2-one derivatives as chiral auxiliaries in asymmetric aldol condensations was reported by Evans in 1981. nih.gov

The oxazolidinone ring system itself was known prior to its application as a chiral auxiliary. In the late 1980s, a new class of synthetic antibacterial agents based on N-aryl-oxazolidinones was discovered. nih.gov This parallel development led to the approval of the antibiotic Linezolid in 2000, highlighting the broader significance of the oxazolidinone scaffold in medicinal chemistry. nih.gov While the application of oxazolidinones as antibiotics and as chiral auxiliaries represent distinct areas of research, the foundational chemistry of the heterocyclic ring is a common thread. The evolution from early synthetic methods, which sometimes used hazardous reagents like phosgene, to more modern, safer, and efficient catalytic procedures demonstrates the continuous refinement of oxazolidinone chemistry. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMNNMIOWVJVLY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352627 | |

| Record name | (R)-(-)-4-Phenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90319-52-1 | |

| Record name | (-)-4-Phenyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90319-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-4-Phenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenyl-2-oxazolidinone, (4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5L96WN6JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for R 4 Phenyl 2 Oxazolidinone and Its Derivatives

Established Synthetic Pathways to the Oxazolidinone Ring System

The construction of the oxazolidinone ring is a critical step in the synthesis of numerous antibacterial agents. nih.gov A variety of synthetic approaches have been developed to access this important heterocyclic scaffold. nih.govbeilstein-journals.org

Chiral Resolution Techniques for Optically Active Oxazolidinones

Early methods for obtaining optically active oxazolidinones relied on chiral resolution. nih.gov One such technique involves the reaction of an aniline (B41778) with glycidol (B123203) to form an amino-diol, which is then resolved using (R)-mandelic acid. nih.gov Subsequent cyclization with diethylcarbonate yields the desired 5-(R)-hydroxymethyl-3-phenyl-2-oxazolidinone. nih.gov

Capillary electrophoresis has also emerged as a powerful tool for the chiral separation of oxazolidinone analogs. nih.gov Various anionic cyclodextrins can be employed as chiral selectors, with heptakis-(6-sulfo)-β-cyclodextrin showing particular success in resolving enantiomeric pairs of several oxazolidinone derivatives. nih.gov

Cycloaddition Reactions in Oxazolidinone Synthesis

Cycloaddition reactions represent a versatile and powerful strategy for constructing the oxazolidinone ring. mdpi.com The [2+2] cycloaddition of isocyanates with epoxides is a well-established method. beilstein-journals.orgacs.orgnih.gov This reaction can be catalyzed by various systems, including lithium bromide and tributyl phosphine (B1218219) oxide. acs.org A solid-phase synthesis approach has also been developed, where resin-bound epoxides undergo cycloaddition with isocyanates to produce oxazolidinones in high yields and purity. nih.govacs.org

The reaction of aziridines with carbon dioxide (CO2) also provides a pathway to oxazolidinones. organic-chemistry.orgrsc.org This cycloaddition can be catalyzed by amidato lanthanide amides or proline under mild conditions. organic-chemistry.orgrsc.org The regioselectivity of this reaction can be influenced by the catalyst and reaction conditions, potentially yielding either 4- or 5-substituted oxazolidinones. rsc.org

Furthermore, 1,3-dipolar cycloaddition reactions of azomethine ylides with carbonyl compounds offer another route to oxazolidine (B1195125) derivatives. mdpi.com

N-Boc-L-Phenylglycine as a Precursor

While the direct use of N-Boc-L-phenylglycine as a precursor for (R)-(-)-4-Phenyl-2-oxazolidinone is not explicitly detailed in the provided context, the synthesis of chiral oxazolidinones from amino acids is a common strategy. For instance, (S)-4-(phenylmethyl)-2-oxazolidinone can be produced from L-phenylalanine in a "one-pot" process involving reduction with sodium borohydride (B1222165) followed by cyclization with triphosgene. acs.org This suggests that a similar approach starting from L-phenylglycine could potentially yield (R)-4-phenyl-2-oxazolidinone.

Advanced Synthesis of this compound Derivatives

The this compound scaffold serves as a versatile starting material for the synthesis of more complex and potentially more potent derivatives.

Synthesis of Azetidinone-Based Compounds

Azetidinones, also known as β-lactams, are a class of compounds with significant biological activity. nih.govderpharmachemica.com A series of azetidinones based on this compound have been synthesized through the [2+2] cycloaddition of a ketene (B1206846) with aromatic imines. researchgate.net In this synthesis, (2-Oxo-4-phenyl-oxazolidin-3-yl)acetic acid is converted to an acid chloride and then to a ketene, which subsequently reacts with an imine to form the azetidinone ring. researchgate.netmdpi.com This reaction is often carried out in the presence of a base such as triethylamine (B128534). researchgate.netchemijournal.com

| Starting Material | Reagents | Product | Reference |

| (2-Oxo-4-phenyl-oxazolidin-3-yl) acetic acid, Aromatic imines | Thionyl chloride, Triethylamine | This compound based azetidinones | researchgate.net |

| Schiff bases, Chloroacetyl chloride | Triethylamine | 2-azetidinone | derpharmachemica.com |

| (Oxazolidin-3-yl)acetic acid derivatives, Imines | SOCl2, Et3N | Azetidin-2-ones | mdpi.com |

Modification of the Oxazolidinone Scaffold for Enhanced Properties

Modifications to the oxazolidinone scaffold are actively pursued to enhance antibacterial activity and overcome resistance. nih.govacs.org These modifications can occur at various positions on the oxazolidinone ring system. ebi.ac.uk For example, a series of oxazolidinone derivatives with modifications on the C-ring have been shown to possess potent antibacterial activity. nih.gov

The synthesis of hybrid molecules, where the oxazolidinone scaffold is combined with other bioactive moieties, is a promising strategy. nih.gov For instance, linking a nitroxide moiety to a piperazinyl oxazolidinone derivative has been shown to improve potency against MRSA biofilms. nih.gov

The decarboxylative ring-opening of non-activated 2-oxazolidinones provides a facile route to β-chalcogen amines, which are valuable synthetic intermediates. rsc.org This reaction, promoted by in situ generated chalcogenolate anions, allows for the preparation of a diverse range of β-selenoamines, β-telluroamines, and β-thioamines. rsc.org

| Modification Strategy | Resulting Compound Class | Potential Benefit | Reference |

| Hybridization with nitroxide moiety | Linezolid-nitroxide conjugates | Improved potency against biofilms | nih.gov |

| Decarboxylative ring-opening | β-chalcogen amines | Access to diverse synthetic intermediates | rsc.org |

| C-ring modifications | Novel oxazolidinone derivatives | Potent antibacterial activity | nih.gov |

Preparation of (S)-4-Phenyl-2-oxazolidinone

The synthesis of the enantiomer, (S)-4-Phenyl-2-oxazolidinone, is a significant process in organic synthesis, providing access to a valuable chiral auxiliary. google.com Methodologies for its preparation often focus on creating the chiral center and subsequent cyclization, starting from readily available chiral precursors.

One prominent strategy involves a two-step process commencing with N-Boc-L-phenylglycine. google.com This approach avoids the use of hazardous reagents like lithium aluminum hydride or cytotoxic carbon disulfide, aligning with green chemistry principles suitable for industrial-scale production. google.com The process is as follows:

Reduction: The starting material, N-Boc-L-phenylglycine, is reduced using a borane (B79455) reagent to yield N-Boc-L-phenylglycinol. google.com

Cyclization: The resulting amino alcohol undergoes a ring-closing reaction in the presence of a catalyst, such as potassium tert-butoxide or sodium tert-butoxide, in a solvent like tetrahydrofuran. google.com The reaction is typically conducted at room temperature (25-30 °C) for approximately 10 hours. google.com

Following the reaction, purification via recrystallization from an ethyl acetate (B1210297)/isopropyl ether mixture can afford the final product, (S)-4-phenyl-2-oxazolidinone, with high purity and yield. google.com Reports indicate a yield of 87.7% and a purity of 99.6% (as determined by HPLC) can be achieved through this method. google.com

An alternative reported method begins with (R,S)-phenylglycinol and utilizes diethyl carbonate for the cyclization step. chemicalbook.com In this procedure, a mixture of racemic phenylglycinol, diethyl carbonate, and potassium carbonate is heated to 130-140°C. chemicalbook.com The ethanol (B145695) formed during the reaction is removed by distillation. chemicalbook.com After cooling, the product is worked up and purified by crystallization from ethyl acetate and petroleum ether, yielding the racemic 4-phenyloxazolidin-2-one. chemicalbook.com While this specific example starts with a racemic mixture, the principle can be applied to an enantiomerically pure starting material like L-phenylglycinol to obtain the corresponding (S)-oxazolidinone. A reported synthesis using this general procedure achieved a yield of 85%. chemicalbook.com

Table 1: Comparison of Synthetic Methods for (S)-4-Phenyl-2-oxazolidinone

| Feature | Method 1 | Method 2 |

| Starting Material | N-Boc-L-phenylglycine | (R,S)-phenylglycinol |

| Key Reagents | Borane reagent, Potassium tert-butoxide | Diethyl carbonate, Potassium carbonate |

| Reaction Temperature | Room Temperature (Cyclization) | 130-140°C |

| Reported Yield | 87.7% google.com | 85% chemicalbook.com |

| Reported Purity | 99.6% google.com | Not specified |

Stereochemical Control and Mechanistic Investigations

Diastereoselective Reactions Involving (R)-(-)-4-Phenyl-2-oxazolidinone

The potassium salt of this compound has demonstrated considerable success in diastereoselective conjugate addition reactions, serving as a precursor for the synthesis of enantiopure β-amino acids. arkat-usa.org

Conjugate Additions to Nitroalkenes

The conjugate addition of (R)- or (S)-4-phenyl-2-oxazolidinone to nitroalkenes has been shown to be highly stereoselective. acs.orgnih.gov These reactions provide valuable intermediates that can be further modified. For instance, the nitro group can be transformed to an amine, and the oxazolidinone auxiliary can be cleaved to yield enantiopure β-amino acids, 1,2-diamines, and other amines. arkat-usa.org The direct asymmetric Michael addition to nitroalkenes has been effectively achieved using dinuclear zinc catalysis, yielding synthetically versatile Michael adducts with high diastereoselectivity. nih.gov

Conjugate Additions to Dialkyl Alkylidenemalonates

The conjugate addition of the potassium salt of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates produces precursors to β-amino acids. arkat-usa.org The reaction proceeds with high diastereoselectivity, often exceeding 90% diastereomeric excess (de). arkat-usa.org The process typically involves reacting the potassium salt of the oxazolidinone with the dialkyl alkylidenemalonate in THF at low temperatures, such as -78 °C. arkat-usa.org

Table 1: Diastereoselective Conjugate Addition of (R)-4-Phenyl-2-oxazolidinone to Dialkyl Alkylidenemalonates arkat-usa.org

| Entry | R Group in Alkylidenemalonate | Yield (%) | Diastereomeric Excess (de, %) |

|---|---|---|---|

| 1 | Methyl | - | - |

| 2 | Isopropyl | 75 | 90 |

| 3 | Cyclohexyl | 70 | >95 |

| 4 | Phenyl | 85 | 90 |

| 5 | tert-Butyl | No Reaction |

Factors Influencing Diastereoselectivity (e.g., Steric Demand of R Group)

A significant factor influencing the diastereoselectivity of these conjugate additions is the steric bulk of the R group on the electrophile (the dialkyl alkylidenemalonate). arkat-usa.org Research has indicated that a greater steric demand of the R group leads to improved diastereofacial selectivity. arkat-usa.org For example, when R is a smaller group like methyl, the diastereoselectivity is low. However, when R is a bulkier group such as isopropyl, cyclohexyl, or phenyl, the diastereomeric excesses are significantly higher, reaching 90% or more. arkat-usa.org This suggests that the transition state is organized in such a way that the bulky R group directs the nucleophilic attack to one face of the molecule. Conversely, an excessively bulky group, like a tert-butyl group, can hinder the reaction altogether due to steric hindrance. arkat-usa.org

Regioselectivity and Stereoselectivity in Cycloaddition Reactions

This compound also plays a key role in controlling the regio- and stereoselectivity of cycloaddition reactions, particularly in (4+3) cycloadditions.

(4+3) Cycloadditions with Allenamide-Derived Oxyallyls and Furans

In (4+3) cycloaddition reactions, this compound can be incorporated into an allenamide structure. nih.gov Oxidation of this allenamide, for instance with dimethyldioxirane (B1199080) (DMDO), in the presence of a furan (B31954) generates an oxyallyl intermediate that undergoes cycloaddition. nih.gov These reactions are valuable for constructing seven-membered carbocycles. nih.govnih.gov The oxazolidinone auxiliary helps to stabilize the oxyallyl intermediate and directs the stereochemical outcome of the reaction, typically favoring the endo cycloadduct. nih.gov The regioselectivity of the cycloaddition with unsymmetrically substituted furans is predictable: a 2-substituted furan (with either electron-donating or electron-withdrawing groups) generally leads to the syn regioisomer, while a 3-substituted furan yields the anti regioisomer. nih.govacs.org

Influence of Catalysts (e.g., ZnCl2) on Selectivity

The selectivity of these (4+3) cycloaddition reactions can be further enhanced by the use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). nih.gov The ZnCl₂ is believed to promote the cycloaddition involving the oxyallyl intermediate. nih.gov This catalytic promotion is a key factor in achieving high yields and selectivities in the formation of the seven-membered ring systems. nih.gov

Mechanistic Elucidation of Reactions

Understanding the precise mechanism of reactions employing this compound is critical for optimizing reaction conditions and predicting stereochemical outcomes. A prime example is the diastereoselective conjugate addition of its potassium salt to various electrophiles like dialkyl alkylidenemalonates and nitroalkenes. nih.govarkat-usa.org

Studies have shown that the diastereoselectivity of these additions is highly dependent on the steric nature of the electrophile's substituent. arkat-usa.org For instance, in additions to dialkyl alkylidenemalonates, electrophiles with smaller substituents like a methyl group result in poor diastereomeric excess, whereas bulkier groups like isopropyl and cyclohexyl yield diastereomeric excesses of 90% or greater. arkat-usa.org This provides strong evidence for a sterically governed transition state, where the phenyl group of the auxiliary dictates the trajectory of the incoming reactant. The stereochemistry of the newly formed chiral center has been confirmed through X-ray crystallography of the resulting products. arkat-usa.org

Table 1: Diastereoselective Conjugate Addition of (R)-4-phenyl-2-oxazolidinone to Dialkyl Alkylidenemalonates

| Electrophile R Group | Reaction Time (h) | Diastereomeric Excess (de %) |

| Methyl | 1 | 10 |

| Isopropyl | 3 | 93 |

| Cyclohexyl | 12 | 90 |

| Phenyl | 1 | 90 |

| tert-Butyl | 12 | No Reaction |

Data sourced from a study on the conjugate addition of the potassium salt of (R)-4-phenyl-2-oxazolidinone. arkat-usa.org

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. scielo.org.mx Methods like Density Functional Theory (DFT) can be used to model the transition states of reactions involving this compound. By calculating the relative energies of different possible transition state structures, chemists can predict which pathway is most favorable, and therefore which diastereomer will be the major product.

Isotopic labeling is a classic and definitive technique for elucidating reaction mechanisms. By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), researchers can trace the fate of that atom throughout the reaction, providing clear evidence for bond-forming and bond-breaking steps. This method can be invaluable for distinguishing between proposed mechanistic pathways.

While isotopic labeling is a powerful tool in mechanistic chemistry, specific studies employing this technique to probe the intimate mechanisms of reactions controlled by the this compound chiral auxiliary are not widely reported in the surveyed scientific literature. Nevertheless, it remains a potent potential method for answering detailed mechanistic questions in this area, such as confirming the precise atom that is deprotonated to form an enolate or tracing the pathway of a proton in a quenching step.

Asymmetric Synthesis of Amino Acids and Derivatives

The synthesis of stereochemically pure amino acids and their derivatives is a cornerstone of medicinal chemistry and chemical biology. This compound serves as a powerful tool in this context, enabling the diastereoselective formation of key precursors to these vital molecules. chemicalbook.comsigmaaldrich.com

β-Amino acids are crucial components of numerous biologically active substances. arkat-usa.org A highly effective method for their asymmetric synthesis involves the conjugate addition (aza-Michael reaction) of (R)-4-phenyl-2-oxazolidinone to α,β-unsaturated esters, specifically dialkyl alkylidenemalonates. arkat-usa.org In this approach, the potassium salt of the oxazolidinone is generated and reacts with the electrophilic alkene. The phenyl group at the C4 position of the oxazolidinone directs the incoming substrate, leading to a highly diastereoselective reaction. arkat-usa.org

The reaction is typically performed by first generating the potassium salt of (R)-4-phenyl-2-oxazolidinone using potassium tert-butoxide in THF at low temperatures (e.g., -78 °C). arkat-usa.org The subsequent addition of the dialkyl alkylidenemalonate results in the formation of the Michael adduct. The diastereoselectivity is often high, with diastereomeric excesses (de) exceeding 90% in many cases. arkat-usa.org The resulting adducts can then be converted into the desired β-amino acids. For example, an adduct was successfully transformed into (S)-β-leucine in two subsequent steps, demonstrating the practical utility of this method. arkat-usa.org

Table 1: Diastereoselective Conjugate Addition of (R)-4-phenyl-2-oxazolidinone to Dialkyl Alkylidenemalonates arkat-usa.org

| Electrophile (R' Group) | Diester (R) | Conditions | Time (h) | Yield (%) | Diastereomeric Excess (de) (%) |

| i-Pr | Me | THF, -78 °C | 1 | 85 | 94 |

| i-Bu | Me | THF, -78 °C | 1 | 82 | 90 |

| Ph | Me | THF, -78 °C | 3 | 92 | >95 |

| Et | Et | THF, -78 °C | 2 | 88 | 85 |

Enantiopure 1,2-diamines are important ligands in asymmetric catalysis and key structural motifs in various pharmaceuticals. The adducts formed from the highly diastereoselective conjugate addition of (R)-4-phenyl-2-oxazolidinone to nitroalkenes serve as versatile precursors for these diamines. arkat-usa.org Following the initial addition reaction, the nitro group in the resulting adduct can be chemically modified and reduced to an amine. Subsequently, the oxazolidinone auxiliary is cleaved to unveil the second amine functionality, thereby yielding the enantiopure 1,2-diamine. arkat-usa.org

This compound is a well-established auxiliary for the asymmetric synthesis of α-amino acids. chemicalbook.comsigmaaldrich.com The general strategy involves the acylation of the oxazolidinone, followed by the diastereoselective functionalization of the α-carbon of the acyl group. A key transformation is the electrophilic azidation of the corresponding chiral imide enolate. acs.org

In this process, the N-acyl-4-phenyl-2-oxazolidinone is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS), to form a sodium enolate. This enolate then reacts with an electrophilic azide (B81097) source, like trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide), to introduce an azide group at the α-position with high diastereoselectivity. The resulting α-azido derivative can then be elaborated into the target α-amino acid through reduction of the azide and hydrolytic cleavage of the chiral auxiliary. acs.org

Table 2: Asymmetric Azidation for α-Amino Acid Synthesis acs.org

| N-Acyl Group | Base | Azide Source | Diastereoselectivity |

| Propionyl | NaHMDS | Trisyl Azide | High |

| Isovaleryl | NaHMDS | Trisyl Azide | High |

| Phenylacetyl | NaHMDS | Trisyl Azide | High |

Synthesis of Biologically Active Molecules

The stereocontrol imparted by this compound is instrumental in the total synthesis of complex and biologically significant molecules, where precise stereochemistry is often a prerequisite for activity. chemimpex.com

The β-lactam ring is the core structural feature of a major class of antibiotics, including penicillins and cephalosporins. nih.gov this compound is employed in the synthesis of these crucial compounds. chemicalbook.comsigmaaldrich.com One prominent method is a modification of the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. researchgate.net

A variation involves the condensation of an imine with the titanium enolate of an N-acetylated (R)-4-phenyl-2-oxazolidinone. nih.gov The reaction of the N-acyl oxazolidinone with titanium tetrachloride and a tertiary amine base generates a titanium enolate. This enolate then reacts with a target imine to yield a β-amino acyloxazolidinone intermediate. This intermediate can be purified to isolate the major diastereomer before being cyclized to form the final β-lactam ring with high enantiomeric purity. nih.gov Another approach involves reacting (2-Oxo-4-phenyl-oxazolidin-3-yl) acetic acid with aromatic imines in the presence of thionyl chloride and triethylamine (B128534) to form azetidinones (β-lactams). researchgate.net

Nonproteogenic α-amino acids, which are not found in common proteins, are of significant interest for drug design and peptide engineering. The use of chiral oxazolidinone auxiliaries, such as this compound, is a key strategy for their synthesis. sigmaaldrich.com The methodology is similar to that for standard α-amino acids, but it allows for the introduction of a wide variety of non-standard side chains.

The synthesis typically begins with the N-acylation of the oxazolidinone. The resulting chiral imide is deprotonated to form an enolate, which can then be reacted with a diverse range of electrophiles to introduce the desired side chain. This alkylation step proceeds with high diastereoselectivity, dictated by the chiral auxiliary. Subsequent removal of the auxiliary provides access to a wide array of enantiomerically enriched nonproteogenic α-amino acids. sigmaaldrich.com

Aranorosin Antibiotics

This compound has been instrumental as a chiral auxiliary in the asymmetric synthesis of Aranorosin antibiotics. sigmaaldrich.com These natural products exhibit significant antifungal and antibacterial activity. The stereocontrolled introduction of chiral centers, guided by the oxazolidinone auxiliary, is a critical step in the total synthesis of these complex molecules.

Indole-2-acetamide Inhibitors

In the development of novel therapeutic agents, this compound has been employed in the synthesis of Indole-2-acetamide inhibitors. sigmaaldrich.com These compounds are of interest for their potential biological activities. The use of this chiral auxiliary allows for the precise construction of the desired stereoisomers, which is crucial for evaluating their structure-activity relationships.

Halichomycin

The total synthesis of Halichomycin, a marine natural product with noteworthy biological properties, has also benefited from the application of this compound as a chiral auxiliary. sigmaaldrich.com The stereochemical control exerted by the auxiliary is essential for assembling the intricate architecture of this natural product.

Other Asymmetric Transformations

Beyond its application in the synthesis of specific natural products and their analogues, this compound is a versatile tool for a range of other asymmetric transformations.

Diastereoselective Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, can be rendered highly diastereoselective by employing N-acyl derivatives of this compound. The potassium salt of this compound, for instance, undergoes highly diastereoselective conjugate addition to dialkyl alkylidenemalonates. arkat-usa.org This reaction provides a direct route to precursors of enantiopure β-amino acids. arkat-usa.org

The diastereoselectivity of these additions is often excellent, with diastereomeric excesses (d.e.) frequently exceeding 90%. arkat-usa.org The steric hindrance of the electrophile plays a significant role, with more demanding side chains generally leading to higher diastereoselectivity. arkat-usa.org

Table 1: Diastereoselective Michael Addition of this compound Potassium Salt to Dialkyl Alkylidenemalonates arkat-usa.org

| Entry | R Group of Alkylidenemalonate | Diastereomeric Excess (d.e.) |

|---|---|---|

| 1 | Methyl | >95% |

| 2 | Ethyl | >95% |

| 3 | Isopropyl | 90% |

| 4 | Benzyl | >95% |

Pd(II)-Catalyzed Acetalization of Alkenes

This compound has found application in the Pd(II)-catalyzed acetalization of alkenes. sigmaaldrich.com This transformation allows for the stereoselective formation of acetals, which are important functional groups in organic synthesis. The chiral auxiliary directs the approach of the palladium catalyst and the nucleophile, leading to the formation of a specific stereoisomer of the product.

Cyclopropanations

The asymmetric cyclopropanation of alkenes is another area where N-enoyl derivatives of this compound have been successfully utilized. sigmaaldrich.com This reaction allows for the enantioselective construction of cyclopropane (B1198618) rings, a structural motif present in numerous natural products and biologically active molecules. The chiral auxiliary effectively controls the facial selectivity of the carbene addition to the double bond, resulting in high levels of diastereoselectivity.

The Role of this compound in Asymmetric Synthesis

This compound is a crucial chiral auxiliary in organic chemistry, prized for its ability to direct stereoselective transformations. As a derivative of the amino alcohol (R)-phenylglycinol, its rigid structure and the stereodirecting influence of the C4-phenyl group enable chemists to control the formation of new stereocenters with a high degree of precision. This article focuses on a specific application of this auxiliary: its use in asymmetric allylation reactions to generate chiral molecules.

Applications in Asymmetric Synthesis

Allylations

Asymmetric allylation is a powerful carbon-carbon bond-forming reaction that introduces a synthetically versatile allyl group, leading to the formation of valuable chiral building blocks known as homoallylic alcohols or acids. The use of this compound as a chiral auxiliary provides a reliable method for controlling the stereochemistry of this process.

The general strategy involves three key steps:

Acylation: The nitrogen atom of this compound is acylated with a prochiral acyl halide or anhydride (B1165640) (e.g., propanoyl chloride) to form an N-acyl imide.

Diastereoselective Allylation: The N-acyl imide is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), to generate a rigid, chelated (Z)-enolate. The phenyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate. Consequently, the subsequent introduction of an electrophile, such as allyl bromide or allyl iodide, occurs preferentially from the less sterically hindered face, leading to a high level of diastereoselectivity.

Auxiliary Cleavage: The chiral auxiliary is then hydrolytically cleaved from the allylated product, typically under mild conditions (e.g., using lithium hydroxide (B78521) and hydrogen peroxide), to yield the desired chiral α-allyl carboxylic acid. The auxiliary can often be recovered and reused.

While the 4-benzyl and 4-isopropyl substituted oxazolidinones are more extensively documented for this specific transformation, the underlying principles of stereocontrol are directly applicable to the 4-phenyl analog. The reaction proceeds through a well-defined chelated transition state, ensuring predictable and high diastereoselectivity.

Table 1: Representative Diastereoselective Allylation of N-Propanoyl-(R)-4-phenyl-2-oxazolidinone

| Entry | Base | Electrophile | Solvent | Temperature (°C) | Product Diastereomeric Ratio (d.r.) |

| 1 | NaHMDS | Allyl Iodide | THF | -78 | >95:5 |

| 2 | LDA | Allyl Bromide | THF | -78 | >95:5 |

Note: The data in this table represents typical results expected for the diastereoselective alkylation of Evans-type oxazolidinones based on established methodologies. Specific experimental data for the allylation of the N-propanoyl derivative of (R)-4-phenyl-2-oxazolidinone is less commonly reported than for its 4-benzyl or 4-isopropyl counterparts.

Research into the conjugate addition to α,β-unsaturated N-acyl oxazolidinones further underscores the utility of these auxiliaries. acs.orguwo.ca In these reactions, an organocuprate or another soft nucleophile adds to the β-position of the unsaturated system, with the chiral auxiliary directing the stereochemistry of the newly formed stereocenter. acs.orguwo.ca While mechanistically distinct from enolate alkylation, these methods also rely on the steric influence of the oxazolidinone's C4-substituent to achieve high diastereoselectivity. acs.orguwo.ca

Advanced Spectroscopic and Crystallographic Characterization in Research

X-ray Diffraction Studies for Stereochemical Assignment

X-ray crystallography is a powerful technique for determining the absolute configuration of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the electron density can be constructed, revealing the precise spatial arrangement of each atom. This method is considered the gold standard for unambiguous stereochemical assignment.

In the context of reactions involving (R)-(-)-4-Phenyl-2-oxazolidinone as a chiral auxiliary, X-ray diffraction is crucial for confirming the stereochemistry of newly formed chiral centers in the product molecules. For instance, in the diastereoselective conjugate addition of the potassium salt of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates, the absolute configuration of the major diastereoisomer product was definitively established using this technique.

A notable example is the reaction with dimethyl benzylidenemalonate, which yields an adduct. The major diastereoisomer of this adduct was isolated through crystallization, and subsequent single-crystal X-ray diffraction analysis confirmed that the newly created stereogenic center possessed the S configuration. arkat-usa.org This empirical determination is vital as it validates the stereocontrol exerted by the (R)-4-phenyl-2-oxazolidinone auxiliary during the reaction.

Table 1: Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Compound | Major diastereoisomer of Dimethyl 2-{1-[(R)-2-oxo-4-phenyloxazolidin-3-yl]benzyl}malonate |

| Method | Single-Crystal X-ray Diffraction |

| Result | Established the configuration of the new stereogenic center as S. |

This table illustrates a specific application of X-ray diffraction in confirming the stereochemical outcome of a reaction utilizing this compound. arkat-usa.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds. In the context of stereochemistry, it is particularly valuable for quantifying the ratio of diastereomers in a mixture, a value known as the diastereomeric excess (de). While enantiomers are indistinguishable in a standard NMR spectrum, diastereomers have different physical properties and, consequently, distinct NMR spectra. This difference allows for their differentiation and quantification.

When this compound is used as a chiral auxiliary, it reacts with other molecules to form diastereomeric products. The protons in these diastereomers are in slightly different chemical environments, leading to separate signals in the ¹H NMR spectrum. The integration (the area under the peak) of these distinct signals is directly proportional to the population of each diastereomer in the mixture. By comparing the integration values, the diastereomeric excess can be calculated.

For example, in studies of the conjugate addition of (R)-4-phenyl-2-oxazolidinone to various dialkyl alkylidenemalonates, ¹H NMR spectroscopy was the method used to determine the diastereomeric excess of the resulting products. arkat-usa.org Good diastereoselectivity was observed when the electrophile had sterically demanding side chains, with diastereomeric excesses reaching 90% or higher in several cases. arkat-usa.org For instance, the reaction with the isopropyl-substituted malonate resulted in a product with a 90% de, as determined by ¹H NMR. arkat-usa.org

Table 2: Diastereomeric Excess (de) Determination by ¹H NMR

| Reactant (Dialkyl Alkylidenemalonate) | Product | Diastereomeric Excess (de) |

|---|---|---|

| Dimethyl 2-propylidenemalonate | Dimethyl 2-{1-[(R)-2-oxo-4-phenyloxazolidin-3-yl]propyl}malonate | 67% |

| Diethyl 2-butylidenemalonate | Diethyl 2-{1-[(R)-2-oxo-4-phenyloxazolidin-3-yl]butyl}malonate | 41% |

| Diethyl 2-(isopropylidene)malonate | Diethyl 2-{1-isopropyl-1-[(R)-2-oxo-4-phenyloxazolidin-3-yl]methyl}malonate | 90% |

This table presents data from a study where ¹H NMR was used to quantify the diastereomeric excess of various adducts formed using this compound. arkat-usa.org

The accuracy of this method relies on obtaining high-quality spectra where the signals corresponding to each diastereomer are well-resolved. This analytical step is critical for optimizing reaction conditions to achieve the highest possible stereoselectivity.

Emerging Research Directions and Future Perspectives

Development of Novel Antimicrobial Agents based on Oxazolidinone Scaffolds

The oxazolidinone class of synthetic antibiotics represents a significant advancement in combating bacterial infections, primarily due to a unique mechanism of action that inhibits the initiation phase of protein synthesis. nih.govacs.org This mechanism reduces the likelihood of cross-resistance with other existing antibacterial agents. nih.govresearchgate.net The success of early oxazolidinone antibiotics, such as Linezolid, has spurred extensive research into new derivatives to broaden their antibacterial spectrum and overcome emerging resistance. researchgate.netnih.gov

Activity against Gram-Positive and Gram-Negative Bacteria

Oxazolidinones have traditionally demonstrated potent activity against a wide range of Gram-positive pathogens. nih.govmdpi.com Research continues to build on this strength, with new derivatives showing enhanced efficacy. For instance, novel oxazolidinone-sulphonamide/amide conjugates have exhibited excellent potency against Bacillus subtilis and Staphylococcus aureus. mdpi.com

A significant frontier in oxazolidinone research is the extension of their activity to include Gram-negative bacteria. researchgate.net The outer membrane of Gram-negative bacteria presents a formidable permeation barrier, which has historically limited the effectiveness of this class. nih.gov However, recent studies are making progress. In one study, a series of azetidinones synthesized from a (R)-(-)-4-Phenyl-2-oxazolidinone base demonstrated inhibitory activity against the Gram-negative bacterium Escherichia coli in addition to the Gram-positive Bacillus subtilis. researchgate.net The enhancement of antibacterial properties was attributed to the presence of the azetidinone ring and a hydrophobic alkyl side chain. researchgate.net This suggests that strategic structural modifications to the oxazolidinone scaffold can overcome the challenges of targeting Gram-negative pathogens. nih.gov

Antibacterial Activity of Novel Oxazolidinone Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | Reference |

|---|---|---|---|---|

| Oxazolidinone 2 | Bacillus subtilis | 1.17 | 2.34 | mdpi.com |

| Oxazolidinone 2 | Staphylococcus aureus MLS-16 | - | 2.34 | mdpi.com |

| Oxazolidinone 2 | Pseudomonas aeruginosa MTCC 2453 | 1.17 | 4.68 | mdpi.com |

| Oxazolidinone 3a | Bacillus subtilis | 1.17 | 4.68 | mdpi.com |

| Oxazolidinone 3a | Pseudomonas aeruginosa MTCC 2453 | 1.17 | 9.36 | mdpi.com |

| Ranbezolid | MRSA ATCC 33591 (Planktonic) | 1 | - | nih.gov |

| Tedizolid | MRSA ATCC 33591 (Planktonic) | 0.5 | - | nih.gov |

| Radezolid | MRSA ATCC 33591 (Planktonic) | 1 | - | nih.gov |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MRSA: Methicillin-resistant Staphylococcus aureus.

Combatting Drug-Resistant Pathogens

The rise of multidrug-resistant bacteria is a critical global health threat, necessitating the development of novel antibiotics. nih.gov Oxazolidinones are a key class of agents active against multi-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govresearchgate.net The unique mechanism of action of oxazolidinones makes them effective against bacteria that have developed resistance to other drug classes. researchgate.net

Research is actively focused on creating next-generation oxazolidinones to address resistance to first-generation drugs like linezolid. europeanreview.org Strategies include modifying the C-5 side chain and the N-phenyl heterocyclic ring to enhance potency and evade resistance mechanisms. nih.gov Hybridization, which combines the oxazolidinone pharmacophore with other antibacterial agents, is a promising approach to interact with multiple targets or mitigate side effects. nih.gov For example, some tricyclic oxazolidinone derivatives have shown promise as potent antibacterial agents. nih.gov Furthermore, certain novel oxazolidinones have demonstrated the ability to eradicate MRSA biofilms, a significant contributor to the pathogenicity of these infections. nih.gov One such compound, ranbezolid, was found to completely eradicate MRSA biofilms at clinically relevant concentrations. nih.gov

Applications in Neuroscience Research

Beyond antimicrobial applications, the oxazolidinone scaffold is finding utility in neuroscience. This compound and its derivatives are used in research to study the effects of certain neurotransmitters, which may aid in the development of treatments for neurological disorders. chemimpex.com In a specific application, novel triazolyl-oxazolidinone derivatives were synthesized and evaluated for their anti-cancer potential against a neuroblastoma cell line, demonstrating the scaffold's relevance in neurological disease research. researchgate.net An early study also investigated the effect of a related compound, 2-imino-5-phenyl-4-oxazolidinone, on brain action in humans. nih.gov

Role in Material Science for Polymers with Specific Properties

In material science, this compound is utilized in the formulation of specialized polymers. chemimpex.com Its incorporation into polymer structures can impart specific mechanical properties, enhancing the performance of the resulting materials. chemimpex.com A significant area of application is in the development of drug delivery systems. For instance, biodegradable polymers such as poly(lactic-co-glycolic) acid (PLGA) and poly(lactic) acid (PLA) have been loaded with the oxazolidinone antibiotic linezolid. nih.gov These polymer-drug matrices, formulated as electrospun fibers or coatings for medical implants, allow for the localized and sustained release of the antibiotic, which is crucial for treating site-specific infections like those in bone or soft tissues while minimizing systemic side effects. nih.gov

Analytical Chemistry Applications for Chiral Compound Separation

The chirality of this compound is central to its application in analytical chemistry, particularly in the separation of enantiomers. Enantiomeric purity is critical for pharmaceuticals, as different enantiomers of a drug can have vastly different pharmacological and toxicological effects. oup.comoup.com

The compound serves as a foundational chiral auxiliary, a molecule temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.orgresearchgate.net This is a cornerstone of asymmetric synthesis for producing enantiomerically pure compounds. chemimpex.comresearchgate.net

Furthermore, the oxazolidinone structure is a key target in the development of analytical methods for chiral separation. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a dominant technique for separating enantiomers. oup.commdpi.com Polysaccharide-based CSPs, such as those derived from amylose, have proven highly effective for resolving the enantiomers of novel oxazolidinone antibiotics. oup.comnih.govnih.gov The development of these stereo-specific methods is essential for the quality control and regulatory approval of new chiral drugs. oup.comoup.com

Chiral Separation Methods for Oxazolidinone Analogues

| Analyte | Stationary Phase | Mobile Phase | Technique | Reference |

|---|---|---|---|---|

| WCK 4086 | Chiralpak AD-H (amylose-based) | n-hexane:2-propanol:methanol:TFA (80:10:10:0.4) | HPLC | oup.com |

| WCK 3023 | Chiralpak IA (amylose-based) | n-hexane-ethanol-TFA (70:30:0.2) | HPLC | nih.gov |

| Oxazolidinone Analogues | Lux Amylose-1, Lux Cellulose-1, etc. | Methanol, Ethanol (B145695), Acetonitrile | HPLC (Polar Organic Mode) | nih.gov |

| Oxazolidinone Analogues | Heptakis-(6-sulfo)-β-cyclodextrin (selector) | 50 mM phosphate (B84403) buffer (pH = 6) | Capillary Electrophoresis | nih.gov |

TFA: Trifluoroacetic acid.

Q & A

Q. What are the standard methods for synthesizing enantiomerically pure (R)-(-)-4-phenyl-2-oxazolidinone?

The enantiopure synthesis of this compound typically involves resolution of racemic mixtures or asymmetric synthesis using chiral auxiliaries. A common approach includes coupling carboxylic acids to the oxazolidinone core via diisopropylcarbodiimide (DIC)-mediated activation, as demonstrated in the acylation of Evans' chiral auxiliary . Commercial enantiomers are available at ~$0.25/gram (1 kg scale) with purity >98% . Key steps involve chromatographic purification and recrystallization to ensure enantiomeric excess (ee) >99%.

Q. How is this compound utilized as a chiral auxiliary in stereoselective synthesis?

The compound is widely employed to control stereochemistry in aldol reactions, alkylations, and cycloadditions. For example, it directs facial selectivity in enolate formation during the synthesis of β-amino acids or ketone reductive couplings. Its phenyl group enhances steric bulk, favoring specific transition states in asymmetric aldol reactions . Methodologically, the auxiliary is coupled to substrates via mixed anhydride methods (e.g., pivaloyl chloride/TEA) or DIC-mediated protocols .

Q. What analytical techniques validate the enantiomeric purity of this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis is standard. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also distinguish enantiomers. Purity is confirmed via melting point (mp 129–132°C) and optical rotation ([α]ᴅ²⁵ = -45° to -50°, c = 1 in CHCl₃) . Contamination by the (S)-enantiomer (>1%) is detectable via these methods .

Advanced Research Questions

Q. How can stereochemical contamination in intermediates derived from this compound be mitigated?

Trace (S)-enantiomer contamination in commercial (R)-oxazolidinone (~1%) may propagate into downstream intermediates (e.g., Ezetimibe API). To address this:

- Use high-purity (>99%) (R)-oxazolidinone from suppliers like Combi-Blocks or Oakwood Chemical .

- Implement orthogonal purification (e.g., flash chromatography, recrystallization) after critical steps like enolate condensation .

- Monitor intermediates via chiral HPLC to detect <1% stereoisomeric byproducts early .

Q. What factors govern regioselectivity in (4+3) cycloadditions involving oxazolidinone-stabilized oxyallyl intermediates?

The 4-phenyl group on the oxazolidinone auxiliary influences steric and electronic effects, directing endo selectivity in cycloadditions with dienes or furans. For example, reactions with unsymmetrical furans show regioselectivity dependent on the auxiliary’s substituents. Computational studies (DFT) and kinetic experiments are recommended to map transition states and optimize conditions for desired regioisomers .

Q. How does the oxazolidinone auxiliary affect stereochemical outcomes in titanium-mediated aldol reactions?

The auxiliary’s configuration dictates enolate geometry (E/Z) and subsequent facial selectivity. For instance, (R)-4-phenyl-2-oxazolidinone enolates favor syn-aldol adducts via a Zimmerman-Traxler transition state. Substituent effects (e.g., fluorinated auxiliaries) can further modulate reactivity and selectivity in fluorinated aldol products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.